molecular formula C5H4ClNO2S B1530554 2-Chloro-5-methylthiazole-4-carboxylic acid CAS No. 1194374-24-7

2-Chloro-5-methylthiazole-4-carboxylic acid

Cat. No.: B1530554
CAS No.: 1194374-24-7
M. Wt: 177.61 g/mol
InChI Key: XQOVYTYVLXOMPR-UHFFFAOYSA-N
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Description

2-Chloro-5-methylthiazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a thiazole ring, a chlorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-amino-5-methylthiazole with chloroacetic acid in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for reduction reactions.

  • Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-Chloro-5-methylthiazole-4-carboxylic acid has diverse applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it serves as a precursor for the development of new materials with unique properties.

Comparison with Similar Compounds

2-Chloro-5-methylthiazole-4-carboxylic acid is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-Bromo-5-methylthiazole-4-carboxylic acid

  • 2-Chloro-4-methylthiazole-5-carboxylic acid

  • 2-Chloro-5-ethylthiazole-4-carboxylic acid

These compounds share the thiazole ring but differ in the position or type of substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOVYTYVLXOMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736451
Record name 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-24-7
Record name 2-Chloro-5-methyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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